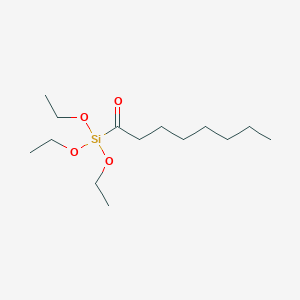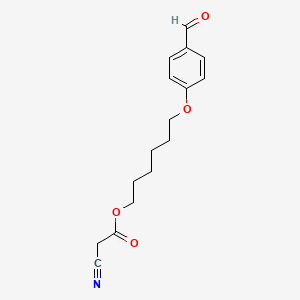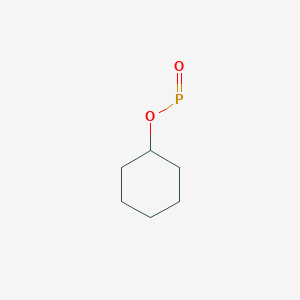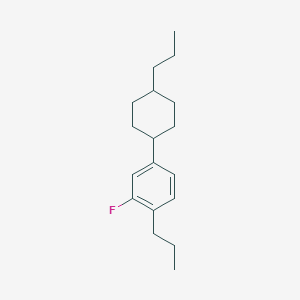
1-(Triethoxysilyl)octan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Triethoxysilyl)octan-1-one is an organosilicon compound characterized by the presence of a triethoxysilyl group attached to an octanone backbone. This compound is known for its unique properties, making it valuable in various industrial and scientific applications. It is a colorless liquid that is often used in the synthesis of advanced materials and surface treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triethoxysilyl)octan-1-one typically involves the reaction of octanone with triethoxysilane under controlled conditions. The reaction is usually catalyzed by a metal catalyst such as platinum or palladium to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Triethoxysilyl)octan-1-one undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
Wissenschaftliche Forschungsanwendungen
1-(Triethoxysilyl)octan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as mesoporous organosilica materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1-(Triethoxysilyl)octan-1-one primarily involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces. This property makes it an excellent coupling agent for bonding organic and inorganic materials, enhancing the mechanical and chemical properties of the resulting composites.
Vergleich Mit ähnlichen Verbindungen
- 1,8-Bis(triethoxysilyl)octane
- 1,2-Bis(triethoxysilyl)ethane
- Triethoxyoctylsilane
Comparison: 1-(Triethoxysilyl)octan-1-one is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. Compared to 1,8-Bis(triethoxysilyl)octane, which has two triethoxysilyl groups, this compound offers more flexibility in surface modification applications. Similarly, 1,2-Bis(triethoxysilyl)ethane is used for mesoporous materials but lacks the specific hydrophobic characteristics of this compound. Triethoxyoctylsilane, on the other hand, is primarily used for hydrophobic coatings but does not offer the same versatility in chemical reactions.
Eigenschaften
CAS-Nummer |
677709-18-1 |
|---|---|
Molekularformel |
C14H30O4Si |
Molekulargewicht |
290.47 g/mol |
IUPAC-Name |
1-triethoxysilyloctan-1-one |
InChI |
InChI=1S/C14H30O4Si/c1-5-9-10-11-12-13-14(15)19(16-6-2,17-7-3)18-8-4/h5-13H2,1-4H3 |
InChI-Schlüssel |
FXEFYXNEOOJHCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)


![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)


![4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol](/img/structure/B12540079.png)
![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)


![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
